molecular formula C9H6Cl2F4O B14027838 2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14027838
M. Wt: 277.04 g/mol
InChI Key: AOCVFZZGWGFWCF-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multiple steps. One common method includes the reaction of a suitable precursor with reagents such as magnesium or organometallic compounds. For instance, a compound of formula II can be reacted in the presence of magnesium or an organometallic reagent of formula III (R1M2X) with a compound of formula IV (CF3-C(O)-R2) to form an intermediate compound, which is then further reacted with alkali metal fluoride in the presence of a phase transfer catalyst and a polar solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms and the ethanol moiety allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanol is unique due to the combination of dichloro, fluoro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6Cl2F4O

Molecular Weight

277.04 g/mol

IUPAC Name

2,2-dichloro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)5-3-4(12)1-2-6(5)9(13,14)15/h1-3,7-8,16H

InChI Key

AOCVFZZGWGFWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(Cl)Cl)O)C(F)(F)F

Origin of Product

United States

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